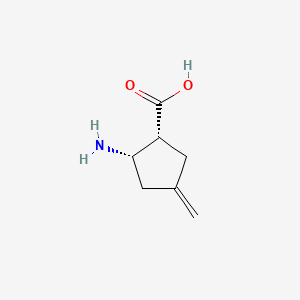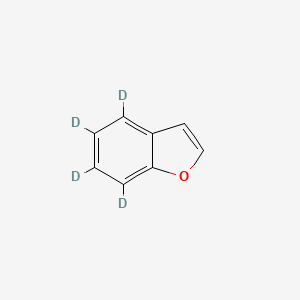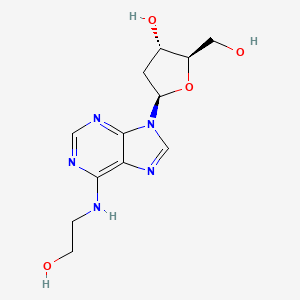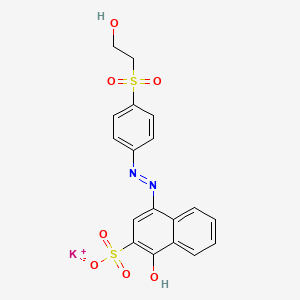
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has been extensively studied for its biochemical and physiological effects. It belongs to the family of chlorinated lipids and is known for its anti-inflammatory and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 involves the esterification of palmitic acid and linoleic acid with 3-chloropropanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The use of deuterium-labeled reagents is essential for the preparation of the deuterated version of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipidomics and mass spectrometry studies.
Biology: Investigated for its role in cellular membrane dynamics and lipid metabolism.
Mechanism of Action
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol: The non-deuterated version of the compound.
rac-1-Linoleoyl-3-chloropropanediol-d5: A similar compound with linoleic acid esterified at the first position.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Another chlorinated lipid with oleic acid instead of linoleic acid.
Uniqueness
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological samples .
Properties
CAS No. |
1246833-66-8 |
|---|---|
Molecular Formula |
C37H67ClO4 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/i33D2,34D2,35D |
InChI Key |
KBIIPAPVKFNOGB-LFANZNJBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
